Kibdelone C

Description

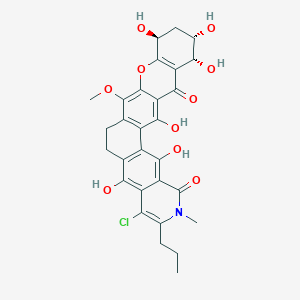

Structure

3D Structure

Properties

IUPAC Name |

(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGGHIIKFHZCZ-MZFXBISCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043886 | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934464-79-6 | |

| Record name | (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kibdelone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Kibdelone C and Analogs

Total Synthesis Approaches

Approaches to the total synthesis of Kibdelone C have focused on efficiently assembling its multiple rings and establishing the correct stereochemistry imperial.ac.uknih.govtdl.orgsjtu.edu.cnnih.govnih.govfigshare.comcore.ac.ukpsu.eduacademictree.orgacs.orgorgsyn.orgnih.gov. These syntheses often involve the coupling of key molecular fragments nih.govtdl.orgsjtu.edu.cnnih.govfigshare.comcore.ac.ukacs.orgorgsyn.orgnih.gov.

Convergent Synthetic Strategies

Convergent synthetic strategies have been successfully employed for the synthesis of this compound nih.govtdl.orgsjtu.edu.cncore.ac.ukacs.orgorgsyn.orgnih.gov. These strategies typically involve the independent synthesis of two or more complex fragments, which are then coupled in a later step to form the complete carbon skeleton tdl.orgsjtu.edu.cn. For this compound, a common convergent approach involves the synthesis of an isoquinolinone (A-B ring) fragment and a tetrahydroxanthone (E-F ring) or a related fragment, followed by their union and subsequent cyclizations to form the remaining rings nih.govtdl.orgsjtu.edu.cnnih.govacs.org. One convergent synthesis reported in 2018 involved a 6π-electrocyclization to construct the dihydrophenanthrenol fragment (B–C–D ring) and a DMAP-mediated oxa-Michael/aldol (B89426) cascade reaction for the tetrahydroxanthone fragment (E–F ring) rsc.orgacs.org. Another strategy involved the merger of an ABCD fragment and an EF ring fragment scispace.comnih.gov.

Enantioselective Syntheses

Enantioselective syntheses are crucial for obtaining this compound in its biologically active form and for assigning its absolute stereochemistry imperial.ac.uktdl.orgnih.govnih.govpsu.eduacademictree.orgacs.org. Several enantioselective total syntheses of this compound have been reported acs.orgimperial.ac.uknih.govtdl.orgfigshare.comresearchgate.netresearchgate.net. These syntheses have utilized asymmetric catalytic methods to control the stereochemistry at key chiral centers acs.orgnih.govtdl.orgfigshare.com.

Shi Epoxidation for Stereochemical Control

The Shi epoxidation has been utilized as a key step in the enantioselective synthesis of this compound to establish the absolute and relative stereochemistry of the tetrahydroxanthone core acs.orgnih.govtdl.orgfigshare.comresearchgate.net. This catalytic asymmetric epoxidation of olefins, mediated by chiral ketones, is a valuable tool for introducing chirality nih.govtdl.orgorgsyn.org. In the context of this compound synthesis, the Shi epoxidation was applied to a precursor molecule to install hydroxyl groups with the correct stereochemical configuration in the F-ring acs.orgnih.govtdl.orgnih.govfigshare.com.

Diastereoselective Halo-Michael/Aldol Reaction Sequences

Diastereoselective halo-Michael/aldol reaction sequences have been employed in the synthesis of the highly functionalized cyclohexene (B86901) carboxylate EF ring fragment of the kibdelones scispace.comnih.govcore.ac.ukacs.org. This reaction sequence allows for the stereocontrolled construction of the F-ring, which contains multiple chiral centers scispace.comnih.govcore.ac.uk. For instance, an intramolecular iodo halo-Michael aldol reaction of an aldehyde ynoate precursor was used to construct a chiral, non-racemic iodocyclohexene carboxylate fragment scispace.comnih.gov. The stereochemistry of the major diastereomer obtained from this reaction sequence was confirmed by X-ray crystallography scispace.comnih.gov.

Key Fragment Syntheses and Coupling Strategies

The total synthesis of this compound relies on the efficient synthesis of key fragments and their subsequent coupling nih.govtdl.orgsjtu.edu.cnnih.govfigshare.comcore.ac.ukacs.orgorgsyn.orgnih.gov. Different synthetic routes have focused on the construction of specific ring systems as independent fragments nih.govtdl.orgsjtu.edu.cnnih.govacs.org.

Isoquinolinone (A-B Ring) Fragment Construction

The isoquinolinone A-B ring fragment is a crucial component of the this compound structure nih.govtdl.orgsjtu.edu.cnnih.gov. Various methods have been developed for the construction of this heterocyclic system nih.govtdl.orgsjtu.edu.cnacs.org. One approach involved the cyclization of an aryl aldehyde precursor nih.gov. Another synthesis utilized a Pomeranz-Fritsch reaction to construct the isoquinolinone moiety from amino acid and benzoic acid fragments tdl.org. The construction of the isoquinolinone ring can also be achieved through the lactonization of an isocoumarin (B1212949) ring precursor acs.org.

Table 1: Key Synthetic Approaches and Reactions

| Synthetic Strategy | Key Reactions/Methods | Fragment(s) Synthesized/Coupled | Citations |

| Convergent Synthesis | 6π-electrocyclization, Oxa-Michael/aldol cascade | B-C-D ring, E-F ring | rsc.orgacs.org |

| Convergent Synthesis | Fragment coupling (ABCD and EF rings) | ABCD ring, EF ring | scispace.comnih.gov |

| Enantioselective Synthesis | Shi Epoxidation | Tetrahydroxanthone (F-ring stereochemistry) | acs.orgnih.govtdl.orgfigshare.comresearchgate.net |

| Enantioselective Synthesis | Diastereoselective Halo-Michael/Aldol Reaction Sequence | Iodocyclohexene carboxylate (EF ring fragment) | scispace.comnih.govcore.ac.ukacs.org |

| Isoquinolinone Synthesis | Cyclization of aryl aldehyde | A-B ring | nih.gov |

| Isoquinolinone Synthesis | Pomeranz-Fritsch reaction | A-B ring | tdl.org |

| Isoquinolinone Synthesis | Lactonization of isocoumarin | A-B ring | acs.org |

Dihydrophenanthrenol (B-C-D Ring) Fragment Construction via 6π-Electrocyclization

The construction of the highly substituted dihydrophenanthrenol fragment, encompassing the B, C, and D rings, has been achieved through a 6π-electrocyclization reaction nih.govacs.org. One approach involved preparing a precursor via Sonogashira coupling, followed by a 6π-electrocyclization/oxidative aromatization sequence to yield the desired B-C-D ring system rsc.org. Another synthesis of the ABCD ring system utilized an iodine-mediated oxidative photochemical electrocyclization researchgate.netnih.gov. This fragment has also been generated through asymmetric dihydroxylation followed by copper-mediated oxidative cyclization in the synthesis of related polycyclic xanthones researchgate.net.

Tetrahydroxanthone (E-F Ring) Fragment Installation

The tetrahydroxanthone fragment, comprising the E and F rings, is a crucial component of this compound nih.govacs.org. Its installation has been accomplished through various strategies. A key step in one convergent synthesis involved a DMAP-mediated oxa-Michael/aldol cascade reaction to construct the tetrahydroxanthone fragment nih.govacs.org. Another approach utilized a diastereoselective halo Michael/aldol reaction sequence to build a functionalized cyclohexenecarboxylate, which served as the E-F ring precursor nih.govscispace.com. This precursor was then merged with the ABCD fragment nih.govscispace.com. An oxa-Michael/retro-Michael Friedel-Crafts annulation sequence has also been envisioned and utilized for accessing the tetrahydroxanthone ring system nih.govscispace.com.

Biaryl Bond Formation Strategies (e.g., C-H Arylation, Sonogashira Coupling, Oxidative Coupling)

The formation of the biaryl bond connecting different fragments is a critical step in the total synthesis of this compound. Various strategies have been employed for this purpose. Palladium-mediated C-H arylation has been utilized to form the C4–C5 biaryl bond and construct the C-ring nih.gov. This transformation required extensive optimization, with factors such as the protecting group, palladium source, temperature, and buffer being important nih.gov. Sonogashira coupling has also been employed to link fragments, specifically in joining the isoquinolinone and tetrahydroxanthone moieties tdl.orgnih.gov. Oxidative coupling is another strategy considered for biaryl bond formation nih.gov. In some cases, rigorous degassing and slow addition of reagents were necessary to avoid undesired oxidative coupling side products, such as diyne formation nih.gov.

Late-Stage Transformations

Late-stage transformations are essential for completing the synthesis of this compound and introducing the correct oxidation states and functionalities.

C-Ring Construction (e.g., Pd-mediated C-H arylation)

The construction of the C-ring, often involving the formation of a biaryl bond, is a late-stage event in certain synthetic routes nih.govresearchgate.net. As mentioned previously, palladium-mediated C-H arylation has been a key method for forming the C4–C5 biaryl bond and completing the C-ring nih.govresearchgate.netnih.gov. This intramolecular C-H arylation reaction has been shown to be effective, although it requires careful optimization of reaction conditions nih.gov.

F-Ring Construction and Stereocontrol

The construction and stereochemical control of the F-ring, part of the tetrahydroxanthone moiety, are crucial for accessing the correct isomer of this compound nih.govsjtu.edu.cn. Diastereoselective reactions, such as the intramolecular iodo halo-Michael aldol reaction, have been developed to construct the highly functionalized F-ring fragment with control over stereochemistry nih.govnih.govscispace.comsjtu.edu.cn. The stereochemistry of the major diastereomer obtained from such reactions has been confirmed by techniques like X-ray crystal structure analysis scispace.com.

Selective Demethylation and Quinone Formation

Selective demethylation and quinone formation are among the final steps in the synthesis of this compound, as the natural product features specific oxidation states on its rings nih.govsjtu.edu.cn. For instance, oxidative demethylation followed by in-situ reduction has been envisioned and used to access this compound nih.gov. Attempted oxidations using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have shown sensitivity to conditions like pH and temperature, sometimes leading to mixtures of oxidized products nih.gov. The natural product itself is known to be prone to oxidation nih.gov.

Synthesis of Simplified Derivatives and Analogs

The synthesis of this compound and several simplified analogs has been reported. acs.orgfao.org These simplified derivatives have been explored to investigate their biological activity and chemical properties compared to the natural product. nih.govacs.orgfao.org

Design Principles for Improved Chemical Stability and Activity

In the study of this compound and its analogs, several simplified derivatives have demonstrated improved chemical stability and, in some cases, higher activity than the natural product itself. nih.govacs.orgfao.org For example, simplified achiral and racemic analogs have been shown to maintain full cytotoxic activity, suggesting that specific hydroxylations on the F-ring, chlorination, and a B-ring hydroquinone (B1673460) are not essential for activity. nih.gov This indicates that strategic simplification can lead to compounds with enhanced properties, facilitating further studies into their mechanism of action. nih.gov

Derivatization of Arene Moieties for Structure-Activity Relationship Studies

Derivatization of arene moieties is a valuable strategy for conducting structure-activity relationship (SAR) studies on natural products like this compound. researchgate.netresearchgate.net This process involves modifying the aromatic rings within the molecular structure to understand how changes in substitution patterns or functional groups impact biological activity. Such derivatization facilitates the exploration of the chemical space around the core scaffold and can lead to the identification of key pharmacophores or the development of analogs with improved potency or selectivity. researchgate.net

Biological Activity and Mechanism of Action Studies

Cytotoxicity Profiles

Kibdelone C exhibits potent cytotoxicity across a broad spectrum of human cancer cell lines. researchgate.netnih.govresearchgate.netacs.orgnih.govmedchemexpress.commedchemexpress.eusjtu.edu.cnimperial.ac.ukfao.orgcaymanchem.com Studies have investigated its effects on various cancer types, including leukemia, colon, ovarian, prostate, breast, and renal cancers. researchgate.netnih.govresearchgate.netacs.orgnih.govmedchemexpress.commedchemexpress.eusjtu.edu.cnimperial.ac.ukfao.orgcaymanchem.com

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines (e.g., leukemia, colon, ovarian, prostate, breast, renal)

Kibdelones A-C have demonstrated potent cytotoxicity against a panel of human cancer cell lines, with GI50 values typically in the low nanomolar range (< 5 nM). nih.govacs.orgcore.ac.uk This broad-spectrum activity has been observed in cell lines derived from various tumor types, including those from lung, colon, ovarian, prostate, and breast cancers. nih.govcore.ac.uk For instance, this compound has shown GI50 values of less than 1 nM against leukemia cell lines (SR) and renal cancer cell lines (SN12C). medchemexpress.commedchemexpress.eu

Interactive Table 1: Illustrative Cytotoxicity Data of this compound Against Select Human Cancer Cell Lines

| Cell Line Type | Example Cell Line | Reported Activity (e.g., GI₅₀) | Citation |

| Leukemia | SR | < 1 nM | medchemexpress.commedchemexpress.eu |

| Renal Cancer | SN12C | < 1 nM | medchemexpress.commedchemexpress.eu |

| Colon Cancer | HCT116 | 3-5 nM | nih.gov |

| Various (Panel) | Not specified | < 5 nM | nih.govacs.orgcore.ac.uk |

Note: Data compiled from cited sources. Specific IC₅₀ or GI₅₀ values may vary depending on experimental conditions and cell lines used.

Comparison of Enantiomer Activity

Studies have investigated the cytotoxic activity of both enantiomers of this compound. The results indicate that the absolute configuration of this compound does not significantly affect its cytotoxic potency. nih.govsjtu.edu.cn Both (+)- and (-)-Kibdelone C have shown potent toxicity with overlapping dose-response curves against cell lines such as the HCT116 colon cancer cell line, with calculated IC50 values in the low nanomolar range (3-5 nM). nih.gov This suggests that the biological target or mechanism of action may not be highly selective for a particular enantiomeric form. nih.gov

Activity Against Bacteria (B. subtilis)

In addition to its anticancer properties, this compound and other kibdelones have demonstrated activity against bacteria, specifically Bacillus subtilis. researchgate.netnih.govcaymanchem.com The kibdelones have shown robust toxicity towards B. subtilis bacteria. nih.gov This antibacterial activity is a characteristic shared by some other polycyclic xanthone (B1684191) natural products. researchgate.netresearchgate.net

Nematocidal Activity (e.g., Haemonchus contortus)

Kibdelones also exhibit significant nematocidal activity. researchgate.netimperial.ac.ukcaymanchem.comnih.gov Potent anti-nematocidal activity has been reported against Haemonchus contortus, a parasitic nematode. researchgate.netnih.govresearchgate.net Studies have provided LD99 values for Kibdelones A-C against Haemonchus contortus in the low nanomolar range. researchgate.netnih.govresearchgate.net For example, reported LD99 values for Kibdelones A-C were 0.041 nM, 0.067 nM, and 0.13 nM, respectively. researchgate.net Another source reports LD99 values of 0.67, 2.2, and 8.5 nM for polycyclic compounds 22-24 (which include kibdelones) against Haemonchus contortus. nih.govresearchgate.net

Interactive Table 2: Nematocidal Activity of Kibdelones Against Haemonchus contortus

| Compound | Reported Activity (LD₉₉) | Citation |

| Kibdelone A | 0.041 nM | researchgate.net |

| Kibdelone B | 0.067 nM | researchgate.net |

| This compound | 0.13 nM | researchgate.net |

| Polycyclic 22 | 0.67 nM | nih.govresearchgate.net |

| Polycyclic 23 | 2.2 nM | nih.govresearchgate.net |

| Polycyclic 24 | 8.5 nM | nih.govresearchgate.net |

Note: Data compiled from cited sources. Variations in reported values may be due to differences in experimental methodologies or the specific form of the compound tested.

Mechanistic Investigations

Despite the potent biological activities of this compound, its precise mechanism of action has not been fully elucidated and remains an area of investigation. nih.govresearchgate.netacs.orgmedchemexpress.commedchemexpress.eusjtu.edu.cnfao.org However, some studies have begun to explore how this compound exerts its effects, particularly by excluding common modes of action. nih.govacs.orgmedchemexpress.commedchemexpress.eusjtu.edu.cnfao.org

Exclusion of Common Modes of Action

In vitro studies have been conducted to rule out several common mechanisms of action for cytotoxic compounds. Research indicates that this compound does not appear to interact directly with DNA or inhibit topoisomerase enzymes. nih.govresearchgate.netacs.orgnih.govsjtu.edu.cnfao.org These are common targets for many polycyclic aromatic compounds known for their cytotoxic properties. nih.govresearchgate.netacs.orgnih.govfao.org The lack of impact on this compound's toxicity in the presence of exogenous DNA further supports that its mechanism does not involve DNA binding. nih.gov

Cellular studies suggest that this compound and its simplified derivatives disrupt the actin cytoskeleton. nih.govresearchgate.netnih.govfao.orgacs.org However, this disruption does not appear to be due to direct binding to actin or by affecting actin polymerization in vitro. nih.govresearchgate.netnih.govfao.orgacs.org This indicates a more indirect mechanism by which this compound affects cellular structure and function. nih.govresearchgate.netnih.govfao.orgacs.org The NCI COMPARE analysis did not reveal a strong correlation between the toxicity profile of the kibdelones and that of other known cytotoxins, further suggesting a potentially novel mode of action. nih.govimperial.ac.uktdl.org

Lack of Direct DNA Interaction or Intercalation

In vitro studies have specifically ruled out direct interaction with DNA as a mechanism for this compound nih.govnih.govacs.orgfao.org. Experiments designed to determine if DNA intercalation was responsible for the cytotoxicity associated with kibdelone involved attempting to rescue cells from kibdelone toxicity by adding exogenous DNA nih.gov. In such experiments, exogenous DNA would compete with cellular DNA for drug binding, which would typically result in a shift in the dose-response curve nih.gov. As a positive control, actinomycin, a known DNA-binding anticancer agent, showed a significant shift in its IC50 value in the presence of exogenous DNA nih.gov. In contrast, the addition of exogenous DNA had no impact on the toxicity of ent-kibdelone C, leading researchers to conclude that the mechanism of action of kibdelone does not involve binding to DNA nih.gov.

Disruption of Actin Cytoskeleton

While direct DNA interaction and topoisomerase inhibition have been excluded, cellular studies have revealed that this compound and its simplified derivatives disrupt the actin cytoskeleton caymanchem.comnih.govnih.govacs.orgfao.orgresearchgate.nettargetmol.cnebiohippo.com. This disruption is observed in cellular imaging and is a key finding regarding its biological activity nih.gov.

Independence from Direct Actin Binding or Polymerization Effects

Despite the observed disruption of the actin cytoskeleton, in vitro studies have shown that this compound does not directly bind actin or affect its polymerization nih.govnih.govacs.orgfao.orgresearchgate.nettargetmol.cnebiohippo.com. Assays designed to assess the possibility of direct actin polymerization effects, involving the incorporation of pyrene-labeled actin into growing filaments, demonstrated that actin polymerization was not affected by this compound even at concentrations up to 100 nM nih.gov. This indicates that this compound's effect on the actin cytoskeleton is not a result of direct interaction with actin monomers or filaments nih.gov.

Implication of Upstream Actin Regulation

The finding that this compound disrupts the actin cytoskeleton without directly binding or affecting actin polymerization in vitro suggests that the compound acts upstream of actin regulation nih.gov. This implies that this compound likely targets proteins or pathways that control the dynamics and organization of the actin cytoskeleton, rather than interacting directly with actin itself nih.gov.

Role of Oxidation State and Quinone Formation in Biological Activity

The kibdelone congeners, including this compound, vary in the oxidation state of their B and C rings nih.gov. This compound can spontaneously oxidize to Kibdelones A and B under aerobic conditions nih.gov. Investigations into the structural requirements for activity, including the oxidation state, have been conducted nih.gov. While this compound can undergo oxidation, studies suggest that quinone formation is likely not required for its biological activity nih.gov. This was supported by the observation that both enantiomers of this compound showed potent toxicity with overlapping dose-response curves, and simplified derivatives with improved chemical stability displayed higher activity than the natural product nih.gov.

Search for Direct Binding Partners

Given that this compound does not appear to act via direct DNA interaction, topoisomerase inhibition, or direct actin binding, the search for its direct binding partners is an important area of investigation to fully elucidate its mechanism of action nih.gov. Identifying the specific cellular targets that this compound interacts with upstream of actin regulation is crucial for understanding its cytotoxic effects nih.gov.

Structure Activity Relationships Sar and Pharmacophore Identification

Influence of Ring Substitutions and Oxidation States on Activity

The kibdelone series (Kibdelones A, B, and C) differ in the oxidation state of the B ring (quinone vs. hydroquinone) and the C ring (saturated vs. unsaturated) nih.gov. Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions nih.gov. All three congeners display potent cytotoxicity against a range of human cancer cell lines, with GI50 values typically below 5 nM nih.gov. This suggests that while the oxidation state can interconvert, potent activity is maintained across these forms nih.govresearchgate.net.

Specific substitutions on the rings also influence activity. For example, the activity of dimethyl-(+)-kibdelone C decreased substantially compared to (+)-kibdelone C, suggesting the essentiality of the hydroxyl group in ring C for potent activity sjtu.edu.cn. Conversely, de-chlorinated derivatives showed unaffected activities, indicating that the chloride on ring F is dispensable sjtu.edu.cn. Hydroxylations around ring A also appear not to be required for activity sjtu.edu.cn.

Importance of the Tetrahydroxanthone Moiety

This compound is characterized by a hexacyclic, polyaromatic scaffold and a tetrahydroxanthone moiety nih.gov. Structurally related natural products also feature a xanthone (B1684191) core nih.gov. Studies comparing the activity of this compound with truncated ABCD ring fragments have highlighted the significant contribution of the E and F rings, which form part of the tetrahydroxanthone structure, to the cytotoxic activity nih.govpsu.edu. ABCD core structures alone showed much weaker activity (mean GI50 of 4.5 µM) compared to this compound (mean GI50 of 2.4 nM), emphasizing the importance of the tetrahydroxanthone moiety for potent activity nih.govpsu.edu.

Significance of the F-Ring for Activity

The F-ring is an integral part of the tetrahydroxanthone moiety in this compound nih.govnih.gov. Previous research on related kibdelone derivatives that lacked an F-ring showed significantly reduced activity (greater than 1000-fold less active) compared to the natural product nih.gov. This finding prompted the preparation of analogs with simplified F-rings to better understand the structural requirements for activity in this region nih.gov.

Role of the Polycyclic Ring System as a Scaffold

The hexacyclic polycyclic ring system of this compound serves as a scaffold nih.gov. Considering the importance of ring A for activity, the polycyclic ring system has been proposed to act as scaffolding to appropriately present key functional groups, such as the carbonyls (rings B and F) and phenols (rings C and E), which are likely involved in the biological activity sjtu.edu.cn.

Analysis of Simplified Derivatives and Truncated Fragments for Minimal Pharmacophore Identification

Structural simplification is a strategy used to identify the essential substructures for biological activity researchgate.netscribd.com. Studies involving simplified derivatives and truncated fragments of this compound have been conducted to pinpoint the minimal pharmacophore nih.govnih.govsjtu.edu.cn. While truncated tetracyclic (ring C-F) intermediates showed weak activity, the full hexacyclic core of this compound exhibited potent cytotoxicity sjtu.edu.cn. Simplified derivatives with improved chemical stability have also been synthesized and, in some cases, displayed higher activity than the natural product itself nih.govresearchgate.netnih.gov. These studies help to delineate which parts of the molecule are necessary for potent activity and can guide the design of simpler, yet still active, analogs researchgate.net.

Chirality and Stereochemical Requirements for Activity

This compound possesses several stereogenic centers nih.gov. Studies have shown that both enantiomers of this compound exhibit potent cytotoxicity with overlapping dose-response curves nih.gov. The calculated IC50 values for both enantiomers were found to be between 3 and 5 nM under the assay conditions tested nih.gov. This indicates that the absolute configuration of the natural product does not significantly affect its activity nih.govsjtu.edu.cn.

Biosynthetic Considerations

Polyketide Origin and Biosynthetic Pathways

Polycyclic xanthone (B1684191) derivatives, including the kibdelones, are assembled from a single polyketide chain derived from a type II minimal polyketide synthase (PKS). nih.govresearchgate.netsjtu.edu.cn This is supported by isotope-labeled precursor feeding experiments. nih.gov Type II PKS systems typically involve a set of iteratively acting enzymes that extend a growing polyketide chain by sequential condensation of malonyl-CoA extender units.

Proposed Cyclization and Post-Modification Processes

Following the assembly of the linear polyketide chain, a series of cyclization events are required to form the characteristic angular hexacyclic framework of Kibdelone C. While the precise sequence of these cyclizations for this compound is not fully elucidated in the provided sources, studies on related polycyclic xanthones like xantholipin (B1246157) offer insights into potential mechanisms. Post-modification processes, such as hydroxylations, methylations, and chlorination, further diversify the basic polycyclic xanthone structure. The structural variations observed among kibdelones, such as different oxidation states of the rings and substitutions, suggest selective redox modifications during biosynthesis. sjtu.edu.cn

Enzymatic Transformations and Redox Modifications

The biosynthesis of polycyclic xanthones involves a variety of enzymatic transformations. For instance, in xantholipin biosynthesis, a flavin-dependent monooxygenase (FMO) named XanO4 catalyzes the oxidative transformation of an anthraquinone (B42736) intermediate to the xanthone system. This reaction involves the insertion of oxygen atoms and a cryptic demethoxylation. nih.govbgu.ac.il Homologous FMOs are suggested to play a similar role in the formation of the xanthone ring in other polycyclic xanthone antibiotics. bgu.ac.il The presence of a large proportion of oxidoreductase-encoding genes in the biosynthetic gene clusters of bacterial polycyclic xanthone natural products (BPXNPs) highlights the significance of redox reactions in their biosynthesis. sjtu.edu.cn These redox modifications can lead to variations in the oxidation state of different rings within the structure. sjtu.edu.cn Kibdelones B and C, for example, can undergo facile equilibration to Kibdelones A-C under mild conditions, a process proposed to involve air oxidation, quinone/hydroquinone (B1673460) redox transformations, and keto/enol tautomerizations that aromatize ring C via a quinone methide intermediate. researchgate.netnih.govscience.gov

Comparison with Biosynthesis of Related Polycyclic Xanthones (e.g., Xantholipin, Fungal Xanthones)

The biosynthesis of this compound shares common features with that of other polycyclic xanthones from actinomycetes, such as xantholipin and lysolipins, particularly the assembly via a type II PKS from a single polyacetate chain. nih.govresearchgate.net The mechanism involving a cryptic demethoxylation catalyzed by an FMO for xanthone ring formation, observed in xantholipin biosynthesis, appears to be a common theme in the biosynthesis of the polycyclic xanthone family. nih.govacs.org

However, there are also distinctions, particularly when comparing bacterial polycyclic xanthones to fungal xanthones. While the xanthone core in fungi and lichens is wholly derived from polyketides, the specific pathways and enzymes involved can differ from those in bacteria. mdpi.comresearchgate.netresearchgate.net Fungal xanthone biosynthesis, like that of ravenelin, has been shown through labeling experiments to be acetate-derived, with an oxygenated benzophenone (B1666685) derivative as a likely intermediate. rsc.org The dimerization step observed in the biosynthesis of some fungal dimeric xanthones, such as cryptosporioptides, catalyzed by enzymes like cytochrome P450 oxygenase, represents another point of divergence from the biosynthesis of monomeric bacterial polycyclic xanthones like this compound. rsc.org

The detailed biosynthetic machinery for many polycyclic xanthones, including the specific roles of various enzymes and the precise sequence of cyclization and modification events, is still under investigation. acs.org

Future Research Directions and Therapeutic Potential

Further Elucidation of Mechanism of Action

Understanding the detailed mechanism by which Kibdelone C exerts its biological effects is a critical area for future research nih.govresearchgate.netnih.govresearchgate.netmedchemexpress.comnih.govpsu.eduresearchgate.net. While initial studies have ruled out common mechanisms of action for polycyclic aromatic compounds, such as interaction with DNA or inhibition of topoisomerase, cellular studies suggest that this compound and its simplified derivatives disrupt the actin cytoskeleton nih.govacs.orgresearchgate.netnih.gov. However, this disruption appears to be upstream of direct actin binding or affecting its polymerization in vitro nih.govacs.orgresearchgate.netnih.gov. Further research is needed to identify the specific molecular targets and pathways involved in this cytoskeletal disruption and other observed biological activities.

Development of Tools for Direct Binding Partner Identification

The lack of a fully defined mechanism of action highlights the need for tools to identify the direct binding partners of this compound nih.gov. The structural requirements for its activity and the availability of simplified derivatives could facilitate the discovery of such tools nih.gov. Developing probes or modified versions of this compound that can be used in pull-down assays, chemical proteomics, or other target identification strategies would be invaluable in pinpointing the specific proteins or other biomolecules with which this compound interacts.

Exploration of Kibdelone Congeners and Related Natural Products

This compound is part of a family of related natural products, including Kibdelones A and B, which can interconvert under mild conditions nih.govresearchgate.netnih.govscience.gov. Other structurally related natural products include simaomicin α, actinoplanone, SCH-56036, kigamicin A, cervinomycin A2, and FD-594 nih.govnih.govresearchgate.net. These compounds share a common hexacyclic core structure but differ in their substitution patterns and oxidation states, leading to variations in biological activity nih.govnih.govpsu.edunih.govsjtu.edu.cn. Exploring the biological activities and mechanisms of these congeners and related natural products can provide insights into the structure-activity relationships within this class and potentially reveal compounds with enhanced or distinct therapeutic properties nih.govpsu.edursc.orgmdpi.com. For example, isokibdelones, which have a different heterocyclic twist skeleton, were found to be significantly less potent than kibdelones A-C against tumor cell lines, suggesting the importance of the specific structural arrangement for activity nih.govpsu.edunih.gov.

Rational Design of Novel Analogs with Enhanced Activity or Selectivity

Based on the structure-activity relationship studies of this compound and its congeners, there is potential for the rational design and synthesis of novel analogs with enhanced activity, improved selectivity, or better pharmacological properties nih.govpsu.edu. Simplified derivatives of this compound have already been synthesized, and some have shown comparable or even higher activity than the natural product, while also exhibiting improved chemical stability nih.govacs.orgresearchgate.net. Further analog design can focus on modifying specific regions of the molecule, such as the F-ring or the oxidation state of the B and C rings, which have been shown to influence activity nih.govpsu.edu. The synthesis of achiral and racemic simplified analogs that retain full cytotoxic activity could also facilitate further mechanistic studies nih.gov.

Potential as Anticancer and Antimicrobial Drug Candidates

This compound has demonstrated potent cytotoxicity against a broad panel of human cancer cell lines, including those derived from lung, colon, ovarian, prostate, and breast tumors, with GI50 values typically below 5 nM nih.govresearchgate.netnih.govimperial.ac.ukmedchemexpress.com. It has also shown robust toxicity towards B. subtilis bacteria and potent nematocidal activity nih.govresearchgate.netimperial.ac.ukrsc.org. The low nanomolar activity against various tumor cell lines, including leukemia and renal cancer cell lines, highlights its promise as an anticancer research compound medchemexpress.commedchemexpress.com. Furthermore, members of the polycyclic xanthone (B1684191) family, including kibdelones, have shown strong activity towards Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis psu.edu. These findings suggest that this compound and its analogs hold significant potential as candidates for the development of new anticancer and antimicrobial drugs nih.govimperial.ac.ukpsu.eduscience.govnih.govacs.org.

Application of Advanced Synthetic Methodologies

The complex hexacyclic structure of this compound presents challenges for its synthesis and the generation of diverse analogs nih.govresearchgate.netnih.govrsc.org. The development and application of advanced synthetic methodologies are crucial for providing sufficient quantities of this compound for research and for creating novel derivatives researchgate.netrsc.orgchinesechemsoc.orgchinesechemsoc.org. Various synthetic approaches have been explored, including strategies involving the construction of the hexacyclic core through methods like Pd-catalyzed couplings, C-H arylation, electrocyclization reactions, and oxa-Michael/aldol (B89426) cascade reactions nih.govresearchgate.netrsc.org. Continued advancements in synthetic chemistry, including enantioselective routes and efficient construction of key fragments, will be essential for enabling comprehensive biological evaluation and drug development efforts nih.govresearchgate.netnih.govacs.org.

Q & A

Q. What are the established methods for isolating and purifying Kibdelone C from natural sources?

this compound is typically isolated via bioassay-guided fractionation of microbial extracts. Common techniques include:

- Liquid-liquid extraction using solvents like ethyl acetate or dichloromethane to partition metabolites .

- Chromatographic purification (e.g., HPLC, flash column chromatography) with C18 columns and gradient elution (e.g., acetonitrile/water) .

- Spectroscopic characterization (NMR, HRMS) to confirm purity and structural identity . Key challenges include low natural abundance and interference from structurally similar analogs.

Q. How is the bioactivity of this compound evaluated in preclinical models?

Standard assays include:

- Cytotoxicity screening against cancer cell lines (e.g., NCI-60 panel) using MTT or SRB assays .

- Antimicrobial activity via agar diffusion or microdilution methods (e.g., MIC determination) .

- Mechanistic studies (e.g., DNA intercalation assays, proteomic profiling) to identify molecular targets . Experimental design must include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation of dose-response curves .

Q. What spectroscopic techniques are critical for elucidating this compound’s structure?

- NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign planar structure .

- HRMS (ESI-TOF or Orbitrap) for molecular formula confirmation .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry . Data interpretation must reconcile discrepancies between predicted and observed spectra, particularly for complex polyketide backbones .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in microbial fermentation?

Strategies include:

- Media optimization (carbon/nitrogen source variation) to enhance secondary metabolite production .

- Omic-guided approaches (genomic, transcriptomic) to identify biosynthetic gene clusters and regulatory triggers .

- Co-culture techniques to mimic ecological interactions and induce silent pathways . Experimental controls should account for batch-to-batch variability in fermentation conditions .

Q. What methodologies address contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC50 values across studies) may arise from:

- Assay variability (e.g., cell line drift, incubation time differences).

- Compound instability under experimental conditions (e.g., light, temperature). Mitigation involves:

- Standardized protocols (e.g., ATCC cell lines, identical solvent controls) .

- Stability studies (HPLC monitoring of degradation) .

- Meta-analysis of published data to identify outliers and confounding factors .

Q. How can structural analogs of this compound be rationally designed to improve therapeutic selectivity?

Approaches include:

- SAR studies via semi-synthesis or genetic engineering of biosynthetic pathways .

- Molecular docking to predict interactions with target proteins (e.g., topoisomerase II) .

- In vitro ADMET profiling (e.g., microsomal stability, plasma protein binding) to prioritize analogs . Computational models should be validated with experimental data to avoid overfitting .

Q. What experimental frameworks are used to resolve conflicting structural data for this compound derivatives?

- Comparative NMR analysis of synthetic vs. natural isolates to identify misassignments .

- Total synthesis to confirm ambiguous stereocenters .

- Collaborative data sharing (e.g., crystallographic databases) to cross-validate results . Contradictions often stem from incomplete NOE datasets or overreliance on predictive software .

Methodological Considerations

Q. How should researchers document experimental procedures for reproducibility in this compound studies?

- Detailed protocols : Specify equipment models, solvent grades, and software versions .

- Supplementary data : Provide raw spectra, chromatograms, and crystallographic files .

- Negative results : Report failed purification attempts or inactive analogs to avoid publication bias .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

Q. How can researchers ethically access and validate this compound data from conflicting literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.